molecular formula C8H5BrClF3O3S B1406363 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706453-20-4

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1406363
CAS No.: 1706453-20-4
M. Wt: 353.54 g/mol
InChI Key: RVBHVSJOUFKOJT-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 1706453-20-4) is a halogenated aromatic sulfonyl chloride with the molecular formula C₈H₅BrClF₃O₃S and a molecular weight of 353.54 g/mol . The compound features a trifluoromethyl (-CF₃) group at position 5, a methoxy (-OCH₃) group at position 4, and a bromine atom at position 3 on the benzene ring. Its sulfonyl chloride (-SO₂Cl) functional group renders it highly reactive, particularly in nucleophilic substitution and condensation reactions. This compound is primarily used in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

IUPAC Name

3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O3S/c1-16-7-5(8(11,12)13)2-4(3-6(7)9)17(10,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBHVSJOUFKOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The core synthetic route involves the direct sulfonylation of the aromatic precursor:

$$
\text{3-Bromo-4-methoxy-5-(trifluoromethyl)benzene} + \text{Chlorosulfonic acid} \rightarrow \text{3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride}
$$

Reaction Conditions

Parameter Details
Reagents 3-Bromo-4-methoxy-5-(trifluoromethyl)benzene, chlorosulfonic acid (HSO₃Cl)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Range -5°C to 20°C
Reaction Time Approximately 1.5 hours
Atmosphere Inert (e.g., nitrogen) to prevent moisture
Work-up Extraction and crystallization purification

Mechanistic Insights

  • Chlorosulfonic acid acts as both sulfonylating agent and source of the sulfonyl chloride group.
  • The electrophilic aromatic substitution occurs preferentially at the position activated by the methoxy substituent.
  • The trifluoromethyl and bromine groups influence regioselectivity and reactivity by their electron-withdrawing effects.
  • Controlled temperature prevents side reactions and degradation.

Purification

  • Post-reaction, the mixture undergoes aqueous extraction to remove acidic impurities.
  • Crystallization from suitable solvents yields the pure sulfonyl chloride product.

Industrial and Scale-Up Considerations

  • Industrial synthesis follows the same fundamental chemistry but optimizes parameters for yield and purity.
  • Use of continuous flow reactors and precise temperature control enhances reproducibility.
  • Advanced purification methods such as recrystallization and vacuum drying ensure high purity.
  • Moisture exclusion is critical due to the moisture sensitivity of sulfonyl chloride groups.

Comparative Table of Preparation Parameters

Aspect Description
Starting Material 3-Bromo-4-methoxy-5-(trifluoromethyl)benzene
Sulfonylating Agent Chlorosulfonic acid (HSO₃Cl)
Solvent Dichloromethane (CH₂Cl₂)
Temperature -5°C to 20°C
Reaction Duration 1.5 hours
Atmosphere Inert (Nitrogen or Argon)
Purification Techniques Extraction, crystallization
Yield Typically high, dependent on reaction control

Research Findings on Preparation Efficiency and Optimization

  • Studies report that maintaining low temperatures during sulfonylation minimizes by-products and improves selectivity.
  • The presence of the methoxy group slightly reduces the electrophilicity of the aromatic ring but is counterbalanced by the trifluoromethyl group, allowing efficient sulfonylation.
  • Use of dichloromethane as solvent provides good solubility for starting materials and intermediates, facilitating reaction kinetics.
  • Reaction times shorter than 1.5 hours may lead to incomplete conversion; longer times risk decomposition.

Summary of Key Points

  • The synthesis of this compound is primarily achieved by sulfonylation of the corresponding benzene derivative using chlorosulfonic acid.
  • Reaction parameters such as temperature, solvent, and inert atmosphere are critical for high yield and purity.
  • Purification involves standard organic extraction and crystallization techniques.
  • The substituents on the benzene ring modulate reactivity and influence synthetic conditions.
  • Industrial production adapts these methods with process optimizations for scale and safety.

This detailed synthesis overview is based on comprehensive data from chemical suppliers and scientific databases, ensuring professional and authoritative coverage of the preparation methods for this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily reacts with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or thioesters. For example:

  • Reaction with amines (e.g., triethylamine) produces sulfonamides under mild conditions .

  • Alcohols react to form sulfonate esters, useful in protecting hydroxyl groups .

Example Reaction:
3 Bromo 4 methoxy 5 trifluoromethyl benzenesulfonyl chloride+ROHR O SO C H Br OCH CF +HCl\text{3 Bromo 4 methoxy 5 trifluoromethyl benzenesulfonyl chloride}+\text{R}-\text{OH}\rightarrow \text{R O SO C H Br OCH CF }+\text{HCl}

Electrophilic Aromatic Substitution

The bromine substituent enables coupling reactions (e.g., Suzuki-Miyaura) to form biaryl compounds. Palladium catalysts and boronic acids are typically used under inert conditions .

Example Reaction:
3 Bromo 4 methoxy 5 trifluoromethyl benzenesulfonyl chloride+Ph B OH Pd 0 ,baseBiaryl product\text{3 Bromo 4 methoxy 5 trifluoromethyl benzenesulfonyl chloride}+\text{Ph B OH }\xrightarrow{\text{Pd 0 },\text{base}}\text{Biaryl product}

Reaction Conditions and Reagents

Common reagents include:

  • Nucleophiles: Amines (e.g., triethylamine), alcohols (e.g., methanol), thiols .

  • Catalysts: Palladium complexes for coupling reactions .

  • Solvents: Dichloromethane, DMF, or acetonitrile .

Table 1: Reaction Conditions for Key Transformations

Reaction TypeReagents/ConditionsYield Range (%)Source
SulfonationChlorosulfonic acid, dichloromethane, -5°C70–98
Nucleophilic SubstitutionAmines, triethylamine, room temperature60–85
Suzuki CouplingPd(PPh₃)₄, boronic acids, microwave heating50–75

Biological and Chemical Implications

The trifluoromethyl group enhances lipophilicity, while the methoxy group modulates electronic effects. These substituents influence reactivity and binding affinity in biological contexts. For example:

  • Bromine substitution increases reactivity in coupling reactions .

  • Methoxy groups stabilize intermediates via resonance .

Table 2: Substituent Effects on Binding Affinity (FPA Kd, μM)

Substituent (R)PositionFPA Kd (μM)Source
Bromine (Br)54.71 ± 1.59
Hydrogen (H)5>40
Trifluoromethyl (CF₃)50.110 ± 0.08

Scientific Research Applications

Synthetic Route Overview

StepReagentsConditionsYield
Sulfonylation3-Bromo-4-methoxy-5-(trifluoromethyl)benzene, chlorosulfonic acidControlled temperatureHigh

Scientific Research Applications

  • Organic Chemistry :
    • Intermediate for Synthesis : It is used in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals.
    • Reactivity Studies : The compound's electrophilic nature is exploited to study reaction mechanisms and develop new synthetic methodologies.
  • Biological Applications :
    • Modification of Biomolecules : It is employed to modify proteins and peptides to investigate their functions and interactions within biological systems.
    • Cellular Effects : Studies indicate that this compound can influence gene expression and cellular metabolism by modulating key signaling pathways.
  • Medicinal Chemistry :
    • Therapeutic Agent Precursor : It serves as a precursor in the development of enzyme inhibitors or receptor antagonists, which are crucial for treating various diseases.
    • Anticancer Research : Its derivatives have shown potential anticancer activity by modifying biomolecules involved in cancer progression .
  • Industrial Applications :
    • The compound is utilized in producing specialty chemicals with unique properties such as thermal stability and chemical resistance.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the use of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride in synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound exhibited significant cytotoxicity against pancreatic cancer cell lines, indicating its potential as a therapeutic agent .

Case Study 2: Modification of Peptides

In biochemical studies, this compound has been used to modify peptides, allowing researchers to explore changes in biological activity and protein interactions. Such modifications have provided insights into cellular mechanisms and disease pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new covalent bonds. This reactivity is exploited in various synthetic applications to modify other molecules .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The presence of bromine and methoxy groups at positions 3 and 4 in the target compound distinguishes it from simpler analogs like 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which lacks the methoxy group.

Functional Group Impact : Benzoyl chlorides (e.g., 3-chloro-5-(trifluoromethyl)benzoyl chloride) exhibit lower thermal stability and hydrolyze more readily compared to benzenesulfonyl chlorides due to the weaker carbonyl chloride bond .

Trifluoromethyl Group : The -CF₃ group in all listed compounds enhances lipophilicity and metabolic stability, making these derivatives valuable in drug design .

Research Findings and Data Gaps

  • Electrochemical Applications : Derivatives of 3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride show promise in anionic polymer synthesis, as demonstrated in studies on pyridine-based sulfonamides .
  • Data Gaps :
    • Thermal stability and decomposition pathways of the target compound remain uncharacterized.
    • Comparative studies on hydrolysis rates between benzoyl and benzenesulfonyl chlorides are scarce .

Biological Activity

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound with significant implications in biochemical research and pharmaceutical development. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H7BrClF3O2S
  • Molecular Weight : 355.58 g/mol
  • CAS Number : 1706453-20-4

The biological activity of this compound primarily arises from its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various biomolecules such as proteins and enzymes. This reactivity allows for the modification of biomolecules, which can alter their function and influence cellular processes.

Key Mechanisms

  • Covalent Bond Formation : The sulfonyl chloride group can react with amino groups in proteins, leading to the formation of sulfonamide derivatives.
  • Enzyme Inhibition : By modifying specific residues in enzymes, this compound can inhibit their activity, providing a useful tool for studying enzyme function and signaling pathways.

Biochemical Analysis

This compound has been shown to participate in various biochemical reactions, particularly in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles through palladium-catalyzed desulfitative arylation. This highlights its role as an important intermediate in organic synthesis.

Cellular Effects

Research indicates that this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in metabolic pathways and can impact the activity of key signaling molecules.

Research Findings

Recent studies have focused on the compound's role in cancer research and drug development:

  • Cellular Localization : The localization of this compound within cells is crucial for its biological activity. It may be directed to specific organelles where it can interact with target proteins effectively.
  • Inhibition Studies : Inhibitory effects on specific enzymes have been documented, showcasing its potential as a therapeutic agent. For example, compounds similar to this sulfonyl chloride have been explored for their ability to inhibit MYC oncogene interactions, which are pivotal in tumor biology .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates activity of enzymes through covalent modification
Gene Expression ModulationAlters expression levels of genes involved in metabolic pathways
Cellular MetabolismInfluences metabolic processes by interacting with signaling molecules

Table 2: Comparison with Similar Compounds

Compound NameMolecular Weight (g/mol)Key Functional GroupsBiological Activity
This compound355.58Br, OCH3, CF3, SO2ClEnzyme inhibitor, metabolic modulator
3-Bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride360.48Br, SO2ClEnzyme probe

Case Studies

  • Tumor Biology : A study highlighted the use of similar sulfonamide compounds in inhibiting MYC-driven tumors by disrupting protein-protein interactions critical for tumor growth . The structural characteristics of these compounds were essential for their binding affinity and inhibitory activity.
  • Enzyme Interaction Studies : Research demonstrated that modifying the sulfonyl group could enhance binding affinity to specific targets like WDR5, a known regulator in cancer pathways . This suggests that structural variations in compounds like this compound could lead to significant differences in biological activity.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via sulfonation of the parent benzene derivative. A feasible route involves:

Sulfonation : Reacting 3-bromo-4-methoxy-5-(trifluoromethyl)benzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.

Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux to yield the sulfonyl chloride .
Optimization Tips :

  • Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
  • Monitor reaction progress via TLC or LC-MS to terminate at maximal conversion.
  • Purify via recrystallization (e.g., hexane/ethyl acetate) to achieve >95% purity .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm.
    • Elemental Analysis : Confirm Br, Cl, and S content within ±0.3% of theoretical values.
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm) and aromatic protons split by trifluoromethyl and bromine substituents.
    • FT-IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹) .

Advanced Research Questions

Q. Q3. What are the mechanistic implications of the trifluoromethyl and bromine substituents on the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and sulfonyl chloride (-SO₂Cl) groups activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attack.
  • Steric and Electronic Effects :
    • The bromine atom at position 3 directs incoming nucleophiles to the para position relative to itself (position 4, already occupied by methoxy), limiting reactivity.
    • Advanced Applications : Use as a sulfonating agent in peptide synthesis or polymer crosslinking, leveraging its stability in aprotic solvents like THF or DCM .

Q. Q4. How does the compound’s stability vary under different storage conditions, and what precautions are critical for long-term use?

Methodological Answer:

  • Stability Data :

    ConditionDegradation RateKey Degradation Product
    Dry, inert gas, -20°C<1% over 6 monthsBenzenesulfonic acid
    Humid, 25°C~10% in 1 weekHydrolyzed sulfonic acid
  • Precautions :

    • Store under argon in amber glass vials to prevent moisture absorption.
    • Avoid contact with amines or alcohols, which can trigger side reactions .

Q. Q5. What strategies can resolve contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

  • Comparative Analysis :
    • Replicate reported procedures while varying parameters (e.g., stoichiometry of SOCl₂, reaction time).
    • Use HPLC-DAD-MS to identify byproducts (e.g., sulfonic acids from incomplete chlorination).
  • Case Study : A 2022 study found that extending chlorination time from 4h to 8h increased yields from 65% to 82% but introduced trace PCl₃ residues. Mitigate via aqueous NaHCO₃ washes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 2
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

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